(2,2,2-Trifluoro-1-phenylethyl)hydrazine
Description
(2,2,2-Trifluoro-1-phenylethyl)hydrazine is a fluorinated hydrazine derivative characterized by a phenylethyl backbone substituted with three fluorine atoms at the terminal ethyl carbon. The trifluoromethyl group enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
32449-50-6 |
|---|---|
Molecular Formula |
C8H9F3N2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl)hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13-12)6-4-2-1-3-5-6/h1-5,7,13H,12H2 |
InChI Key |
GEUSRWRZUZQRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1-phenylethyl)hydrazine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5COCF3+N2H4⋅H2O→C6H5CH2CF3NHNH2+H2O
Industrial Production Methods
Industrial production methods for (2,2,2-Trifluoro-1-phenylethyl)hydrazine may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoro-1-phenylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
(2,2,2-Trifluoro-1-phenylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoro-1-phenylethyl)hydrazine involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2,2,2-Trifluoro-1-phenylethyl)hydrazine with structurally related hydrazine derivatives:
Key Observations :
- Lipophilicity: The trifluoromethyl/ethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
- Steric Effects : Bulky substituents (e.g., sulfonyl in CAS 2060751-75-7) reduce reactivity in condensation reactions but improve thermal stability .
Spectroscopic Characterization
- ¹³C NMR : The trifluoromethyl group in the target compound would produce a distinct quartet near δ 120–125 ppm (J = 280–320 Hz for C-F coupling), similar to 2-(trifluoromethyl)phenylhydrazine .
- IR Spectroscopy : N-H stretches at ~3300 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ align with fluorinated hydrazines in and .
Biological Activity
(2,2,2-Trifluoro-1-phenylethyl)hydrazine is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound (2,2,2-Trifluoro-1-phenylethyl)hydrazine features a trifluoromethyl group attached to a phenylethyl hydrazine moiety. This structural configuration imparts distinct chemical properties that enhance its stability and reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's interaction with biological targets.
The biological activity of (2,2,2-Trifluoro-1-phenylethyl)hydrazine is primarily attributed to its ability to interact with various biomolecules. The mechanism involves the formation of stable complexes or the modification of existing molecular structures through its hydrazine and trifluoromethyl groups. Specific pathways and targets for these interactions are still under investigation, but preliminary studies suggest potential applications in:
- Anticancer Activity : The compound may inhibit cancer cell proliferation by modulating key signaling pathways.
- Antioxidant Properties : Its ability to scavenge free radicals could contribute to protective effects against oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2,2,2-Trifluoro-1-phenylethyl)hydrazine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (2,2,2-Trifluoroethyl)hydrazine | Trifluoromethyl group | Limited biological activity |
| (2,2,2-Trifluoromethyl)hydrazine | Trifluoromethyl group | Antimicrobial properties |
| Phenylethylhydrazine | Phenyl group without fluorination | Anticancer activity |
The presence of both trifluoromethyl and phenylethyl moieties in (2,2,2-Trifluoro-1-phenylethyl)hydrazine enhances its potential as a bioactive agent compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of (2,2,2-Trifluoro-1-phenylethyl)hydrazine. For instance:
-
Anticancer Studies : A study demonstrated that derivatives of hydrazines exhibit significant antiproliferative effects on various cancer cell lines. The ability of hydrazines to inhibit critical pathways involved in cancer progression has been well-documented .
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
- Mechanism : Inhibition of PI3K/Akt/mTOR pathways leading to apoptosis.
- Antioxidant Activity : Research indicates that compounds containing hydrazine functionalities can act as effective radical scavengers. The DPPH assay showed promising results for (2,2,2-Trifluoro-1-phenylethyl)hydrazine in neutralizing free radicals .
- Synthesis and Stability : The synthesis protocols for this compound have been optimized to yield high purity and stability under ambient conditions. This makes it an attractive candidate for further pharmacological studies .
Q & A
Q. What are the established synthetic routes for (2,2,2-Trifluoro-1-phenylethyl)hydrazine?
The compound is synthesized via hydrazinolysis of 2,2,2-trifluoro-1-phenylethyl tosylate (2h) with hydrazine. Trifluoromethyl groups typically hinder SN1/SN2 mechanisms, but experimental evidence suggests the reaction proceeds through a carbene intermediate (5) formed via β-elimination of tosylate from a carbanion intermediate (4). This pathway avoids steric and electronic challenges posed by the CF₃ group .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- NMR/IR : Proton and carbon NMR can resolve the hydrazine moiety and aromatic/CF₃ groups. IR spectroscopy identifies N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1100–1200 cm⁻¹).
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) is critical for confirming bond angles, stereochemistry, and intermolecular interactions. Disorder modeling may be required for dynamic groups .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reaction pathways compared to non-fluorinated analogs?
The CF₃ group introduces steric bulk and electron-withdrawing effects, destabilizing carbocation intermediates in SN reactions. However, its strong inductive effect stabilizes carbene intermediates (as proposed in the synthesis mechanism), enabling alternative pathways. Comparative studies with phenylhydrazine derivatives (e.g., phenylhydrazine vs. 2,2-dimethyl analogs) reveal reduced nucleophilicity but enhanced stability in oxidation/reduction reactions .
Q. What computational approaches elucidate the mechanism of hydrazine-mediated reactions involving this compound?
Density Functional Theory (DFT) calculations can model the energetics of carbene formation and cycloreversion steps. For example, studies on hydrazine-catalyzed carbonyl–olefin metathesis show that [2.2.2]-bicyclic hydrazine catalysts lower activation barriers by 10–15 kcal/mol compared to [2.2.1] analogs. Similar methodologies can be adapted to study trifluoromethyl effects .
Q. How can this compound be applied in medicinal chemistry or heterocyclic synthesis?
The hydrazine group participates in nucleophilic substitutions and condensations. For example:
- Hydrazone formation : Reacts with aldehydes/ketones to form hydrazones, precursors for indole synthesis via Fischer cyclization.
- Heterocycles : Condensation with β-ketoesters yields pyrazoles, while reactions with nitriles form triazoles. These scaffolds are relevant in antimicrobial or anticancer agent development .
Data Contradiction and Optimization
Q. How can discrepancies in proposed reaction mechanisms be resolved?
The carbene intermediate hypothesis () conflicts with classical SN pathways. To validate:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated hydrazine.
- Trapping experiments : Introduce carbene scavengers (e.g., alkenes) to detect transient intermediates.
- Computational validation : Compare energy profiles of SN vs. carbene pathways using DFT .
Q. What strategies optimize yield in large-scale syntheses?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance carbene stability.
- Temperature control : Slow addition of hydrazine at 0–5°C minimizes side reactions.
- Catalysis : Lewis acids (e.g., ZnCl₂) may stabilize intermediates, improving yields by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
